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Compound of Interest

Compound Name: 2-Chloro-4-fluoropyrimidine

Cat. No.: B1601542

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-
fluoropyrimidine (CAS No: 38953-29-6), a pivotal fluorinated heterocyclic building block in
medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals
in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared
(IR) spectroscopy, and mass spectrometry (MS) data to construct a comprehensive chemical
portrait of the molecule. We will explore the causal relationships between the molecular
structure and its spectral output, offering field-proven insights into experimental design, data
interpretation, and structural validation. Every protocol and interpretation is presented as a self-
validating system, grounded in authoritative sources to ensure the highest degree of scientific
integrity.

Introduction: The Significance of 2-Chloro-4-
fluoropyrimidine

2-Chloro-4-fluoropyrimidine is a substituted pyrimidine with the molecular formula CaH2CIFN2
and a molecular weight of 132.52 g/mol . Its structure is characterized by a pyrimidine ring
substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position. This
unique arrangement of electron-withdrawing halogens on an already electron-deficient
pyrimidine ring makes it a highly reactive and versatile intermediate for organic synthesis.
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The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic
agents, particularly in oncology. The strategic placement of halogen atoms in 2-Chloro-4-
fluoropyrimidine allows for selective nucleophilic aromatic substitution (SNAr) reactions,
enabling medicinal chemists to introduce diverse functionalities and construct complex
molecular architectures. This guide serves to provide the foundational spectroscopic
knowledge required for its unambiguous identification and utilization in complex synthetic
pathways.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is paramount to interpreting its
spectroscopic data. The numbering of the pyrimidine ring and the positions of the substituents
directly dictate the chemical environment of each atom, which is reflected in the resulting
spectra.

Figure 1: Molecular structure of 2-Chloro-4-fluoropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Chloro-4-fluoropyrimidine, *H, 13C, and *°F NMR are all highly
informative.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum is expected to show two signals corresponding to the two protons on the
pyrimidine ring (H-5 and H-6). The electron-withdrawing nature of the nitrogen atoms and
halogen substituents will shift these protons significantly downfield into the aromatic region.
The coupling between these protons and with the 1°F nucleus will result in complex splitting
patterns.
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S Predicted Chemical Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constants (Hz)
Doublet of doublets 3J(H-H) = 5-6, 4J(H-F)
H-6 ~8.6
(dd) = 2-3
Doublet of doublets 3J(H-H) = 5-6, 3J(H-F)
H-5 ~7.5
(dd) = 6-8
Interpretation:

e H-6: This proton is adjacent to a nitrogen atom (N-1) and is expected to be the most
deshielded proton. It will appear as a doublet due to coupling with H-5. This doublet will be
further split into another doublet by the fluorine atom at C-4 (a four-bond coupling, 4JHF).

e H-5: This proton is coupled to H-6 (a three-bond coupling, 3JHH) and also to the fluorine at
C-4 (a three-bond coupling, 3JHF). The 3JHF coupling is typically larger than the 4JHF
coupling. The chlorine at C-2 influences the chemical shift but does not cause splitting.

Carbon (**C) NMR Spectroscopy

The proton-decoupled 13C NMR spectrum will display four distinct signals for the four carbon
atoms of the pyrimidine ring. The chemical shifts are heavily influenced by the electronegativity
of the adjacent nitrogen and halogen atoms, and the
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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